8-Methylquinoline
Overview
Description
8-Methylquinoline, also known as o-Toluquinoline, is a heterocyclic compound . It is a yellow liquid or oil with the empirical formula C10H9N . It is used in laboratory chemicals .
Synthesis Analysis
There are various techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best . The synthesis of 8-methylquinoline involves a combination of experiments and first-principles calculations over a selected Ru catalyst . A series of hydrogenation reactions were conducted with 8-MQL and 4H-8-MQL as initial reactants .Molecular Structure Analysis
The molecular weight of 8-Methylquinoline is 143.1852 . The IUPAC Standard InChIKey is JRLTTZUODKEYDH-UHFFFAOYSA-N . The structural and spectroscopic characteristics of 8-Methylquinoline have been examined by means of experimental and computational quantum chemical methods .Chemical Reactions Analysis
8-Methylquinoline exhibits stronger adsorption on catalyst surface active sites compared with 4H-8-MQL . It may react vigorously with strong oxidizing agents and strong acids . It neutralizes acids in exothermic reactions to form salts plus water .Physical And Chemical Properties Analysis
8-Methylquinoline is slightly soluble in water . It has a boiling point of 143 °C/34 mmHg and a melting point of -80 °C . The density is 1.052 g/mL at 25 °C .Scientific Research Applications
1. Antimicrobial and Antiparasitic Properties
8-Methylquinoline and its derivatives, such as 8-Hydroxyquinolines, have shown promise in antimicrobial and antiparasitic applications. Studies have highlighted their effectiveness against foodborne bacteria and as potential therapeutic agents in treating diseases like malaria and leishmaniasis. These compounds exhibit a broad range of biological activities, including antimicrobial, anticancer, and antifungal effects, which makes them of significant interest in the development of new drugs and treatments for various diseases (Saadeh, Sweidan, & Mubarak, 2020) (Kim, Lee, Yang, & Lee, 2014) (Nanayakkara et al., 2008).
2. Neurodegenerative Diseases Treatment
8-Methylquinoline derivatives have been researched for their potential in treating neurodegenerative diseases like Alzheimer's. These compounds can target amyloid β in Alzheimer's disease, stimulating neural stem cell proliferation, and showing neuroprotective and neuroregenerative effects. This makes them potential therapeutic agents for various dementias (Kenche et al., 2013) (Haigh, Tumpach, Collins, & Drew, 2016).
3. Cancer Therapy
The properties of 8-Methylquinoline derivatives in metal-binding make them candidates for use in cancer therapy. These compounds exhibit pharmacologically-relevant antiproliferative activity against tumor cells and can trigger apoptosis. This positions them as promising agents for developing novel anticancer therapies (Oliveri et al., 2013).
4. Chemical Analysis and Environmental Applications
In addition to their biomedical applications, 8-Methylquinoline derivatives have uses in chemical analysis and environmental applications. For instance, cloud point extraction-UV spectrophotometry techniques use 8-methylquinoline for the analysis of environmental water samples (Yan, 2013).
5. Material Science and Corrosion Inhibition
8-Methylquinoline and its derivatives have been explored for their potential in material science, particularly in corrosion inhibition for metals like carbon steel. These compounds have shown promising results in protecting metals from corrosion, which is crucial in various industrial applications (Rouifi et al., 2020).
Safety And Hazards
Future Directions
The competitive adsorption of 8-Methylquinoline and partially hydrogenated product, 4H-8-MQL, was studied by performing a combination of experiments and first-principles calculations over a selected Ru catalyst . This research could pave the way for future studies on the properties and applications of 8-Methylquinoline.
properties
IUPAC Name |
8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLTTZUODKEYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Record name | 8-METHYLQUINOLINE | |
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DSSTOX Substance ID |
DTXSID8020888 | |
Record name | 8-Methylquinoline | |
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Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
8-methylquinoline appears as yellow liquid or oil. (NTP, 1992) | |
Record name | 8-METHYLQUINOLINE | |
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Boiling Point |
478 °F at 751 mmHg (NTP, 1992) | |
Record name | 8-METHYLQUINOLINE | |
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Flash Point |
221 °F (NTP, 1992) | |
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Solubility |
1 to 5 mg/mL at 63 °F (NTP, 1992) | |
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Density |
1.0719 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 8-METHYLQUINOLINE | |
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Vapor Pressure |
5.9 mmHg at 75 °F ; 8.0 mmHg at 111 °F; 12.6 mmHg at 149 °F (NTP, 1992) | |
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Product Name |
8-Methylquinoline | |
CAS RN |
611-32-5 | |
Record name | 8-METHYLQUINOLINE | |
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Record name | 8-Methylquinoline | |
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Record name | 8-METHYLQUINOLINE | |
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Record name | Quinoline, 8-methyl- | |
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Record name | 8-methylquinoline | |
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Record name | 8-METHYLQUINOLINE | |
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Melting Point |
-112 °F (NTP, 1992) | |
Record name | 8-METHYLQUINOLINE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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